what are the chemical properties of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
what are the chemical properties of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Properties and Data
2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate is a bifunctional organic molecule possessing both a reactive bromomethyl group and a phenacyl ester moiety. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and fine chemicals.[1]
Table 1: Physicochemical Properties of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅BrO₃ | [1] |
| Molecular Weight | 347.2 g/mol | [1] |
| CAS Number | 66270-97-1 | [1] |
| Melting Point | 84-87°C | [1] |
| Boiling Point | 457.8°C | [1] |
| Appearance | White to light beige crystalline powder (predicted) | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Synthesis and Purification
The synthesis of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate can be achieved through the esterification of 4-(bromomethyl)phenylacetic acid with 2-bromo-1-phenylethanone (phenacyl bromide).
Synthesis of Starting Materials
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4-(Bromomethyl)phenylacetic acid: This starting material can be synthesized from p-toluic acid. The process involves the bromination of the methyl group of p-toluic acid using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like chlorobenzene.[2] The reaction is typically carried out under incandescent light at elevated temperatures (90-110°C) for several hours.[2]
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2-Bromo-1-phenylethanone (Phenacyl bromide): This reagent is prepared by the bromination of acetophenone. The reaction is often carried out in an anhydrous ether solution in the presence of a catalytic amount of anhydrous aluminum chloride.[1] Bromine is added gradually to the cooled solution of acetophenone.[1]
Experimental Protocol: Esterification
The following is a general procedure for the synthesis of phenacyl esters from carboxylic acids and α-bromo ketones, which can be adapted for the synthesis of the title compound.
Materials:
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4-(bromomethyl)phenylacetic acid
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2-bromo-1-phenylethanone (phenacyl bromide)
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Triethylamine or potassium carbonate (as a base)
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Acetonitrile or Dimethylformamide (DMF) (as a solvent)
Procedure:
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In a round-bottom flask, dissolve 4-(bromomethyl)phenylacetic acid (1 equivalent) and a slight excess of a base such as triethylamine or potassium carbonate (1.1-1.5 equivalents) in a suitable solvent like acetonitrile or DMF.
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To this solution, add 2-bromo-1-phenylethanone (1 equivalent).
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, the solvent is removed under reduced pressure.
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The residue is then partitioned between water and an organic solvent such as ethyl acetate.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
Purification
The crude 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate can be purified by the following methods:
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Column Chromatography: Flash chromatography on silica gel is an effective method for purification. A solvent system of hexane and ethyl acetate in a ratio of approximately 90:10 to 80:20 is a good starting point for elution, with the optimal ratio determined by TLC analysis.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed to obtain a highly pure product.
Spectral Data (Predicted)
1H NMR Spectroscopy
The predicted 1H NMR spectrum in CDCl₃ would likely show the following signals:
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A singlet for the bromomethyl protons (-CH₂Br) around δ 4.5 ppm.
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A singlet for the benzylic protons of the acetate moiety (-CH₂COO-) around δ 3.7 ppm.
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A singlet for the methylene protons of the phenacyl group (-COCH₂O-) around δ 5.3 ppm.
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A series of multiplets in the aromatic region (δ 7.2-8.0 ppm) corresponding to the protons of the two phenyl rings.
13C NMR Spectroscopy
The predicted 13C NMR spectrum in CDCl₃ would likely exhibit signals for:
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The bromomethyl carbon (-CH₂Br) around δ 32-34 ppm.
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The benzylic carbon of the acetate moiety (-CH₂COO-) around δ 40-42 ppm.
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The methylene carbon of the phenacyl group (-COCH₂O-) around δ 65-67 ppm.
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Multiple signals in the aromatic region (δ 127-138 ppm).
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The ester carbonyl carbon (-COO-) around δ 170 ppm.
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The ketone carbonyl carbon (-CO-) around δ 192 ppm.
Mass Spectrometry
In mass spectrometry (electron ionization), the fragmentation of esters often involves cleavage at the C-O bond of the ester group and rearrangements.[4][5] Key fragmentation patterns for 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate would likely include:
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A molecular ion peak (M⁺).
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A prominent peak corresponding to the phenacyl cation [C₆H₅COCH₂]⁺ (m/z 119).
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A peak corresponding to the 4-(bromomethyl)phenylacetyl cation [BrCH₂C₆H₄CH₂CO]⁺.
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Loss of the phenacyl group to give the [M - C₈H₇O]⁺ fragment.
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Loss of the 4-(bromomethyl)phenylacetyl group to give the [M - C₉H₈BrO]⁺ fragment.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate is primarily dictated by the reactive bromomethyl group. This group is an excellent electrophile and readily participates in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The benzylic bromide is susceptible to attack by a wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides. This reactivity allows for the facile introduction of the 2-oxo-2-phenylethyl 2-phenylacetate moiety onto other molecules, making it a useful building block in the synthesis of complex organic structures.
Workflow for a Generic Nucleophilic Substitution Reaction:
Caption: General workflow for a nucleophilic substitution reaction.
Applications in Drug Development
While specific biological activities of 2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate have not been extensively reported, its structural motifs are present in various biologically active compounds. Phenacyl esters are utilized as prodrugs and for derivatization in analytical methods.[6][7] The ability to link this molecule to other pharmacophores via the reactive bromomethyl group makes it a candidate for the development of:
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Prodrugs: The ester linkage can be designed to be cleaved in vivo, releasing an active drug molecule.
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Linkers in Antibody-Drug Conjugates (ADCs): The bifunctional nature of the molecule could allow it to act as a linker, connecting a cytotoxic payload to an antibody.
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Novel Chemical Probes: The molecule can be used to synthesize probes for studying biological targets.
No specific signaling pathways involving this compound have been identified in the current literature. However, the introduction of this moiety into known bioactive scaffolds could modulate their interaction with various cellular targets.
Logical Relationship for Potential Drug Development:
Caption: Potential applications based on the compound's structure.
Safety Information
Conclusion
2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and the reactivity of its bromomethyl group make it a valuable tool for the construction of complex molecules. Further research into its biological activities and applications in drug delivery and discovery is warranted.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-(BROMOMETHYL)PHENYLACETIC ACID | 13737-36-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
